molecular formula C27H24N4O4 B15159700 4-[2-[4-Hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol CAS No. 659740-52-0

4-[2-[4-Hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol

Cat. No.: B15159700
CAS No.: 659740-52-0
M. Wt: 468.5 g/mol
InChI Key: DCONVLYHPVWATA-UHFFFAOYSA-N
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Description

This compound features a central bis-phenolic core connected via a propan-2-yl group, with two distinct (2-hydroxyphenyl)diazenyl substituents.

Properties

CAS No.

659740-52-0

Molecular Formula

C27H24N4O4

Molecular Weight

468.5 g/mol

IUPAC Name

4-[2-[4-hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol

InChI

InChI=1S/C27H24N4O4/c1-27(2,17-11-13-25(34)21(15-17)30-28-19-7-3-5-9-23(19)32)18-12-14-26(35)22(16-18)31-29-20-8-4-6-10-24(20)33/h3-16,32-35H,1-2H3

InChI Key

DCONVLYHPVWATA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)O)N=NC2=CC=CC=C2O)C3=CC(=C(C=C3)O)N=NC4=CC=CC=C4O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[4-Hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol typically involves the diazotization of aniline derivatives followed by coupling with phenolic compounds. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazenyl groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-[4-Hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The diazenyl groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride and acidic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and their derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4-[2-[4-Hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 4-[2-[4-Hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol involves its interaction with various molecular targets. The hydroxy and diazenyl groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Diazenyl Group

  • 4-[(E)-(Fluorophenyl)diazenyl]phenol Structure: Single fluorophenyl-diazenyl group attached to phenol. Activity: Exhibited the highest anticancer activity against nasopharyngeal cancer (NPC) HK-1 cell lines among synthesized analogs (IC₅₀ ≈ 12 µM) .
  • 4-(2-Naphthyldiazenyl)phenol Structure: Naphthyl substituent instead of hydroxyphenyl on the diazenyl group.

Hybrid Pharmacophore Derivatives

  • 4-[(Halophenyl)diazenyl]phenyl aspirinate
    • Structure : Combines a halophenyl-diazenyl group with an aspirin moiety.
    • Activity : Lower cytotoxicity (IC₅₀ > 50 µM) but superior anticancer activity compared to aspirin alone, suggesting synergistic effects .
    • Comparison : The target compound lacks an ester-based pharmacophore like aspirin, which may reduce gastrointestinal toxicity but limit anti-inflammatory effects.

Multi-Diazenyl Systems

  • Sodium 4-((4-((4-Hydroxy-3-(2-hydroxyphenyl)diazenyl)phenyl)diazenyl)phenyl)diazenyl)Benzene Sulfonate
    • Structure : Tris-azo dye with three diazenyl groups and a sulfonate group.
    • Synthesis : Requires sequential diazotization and coupling, similar to the target compound’s synthesis but with additional sulfonation steps .
    • Application : Used in high-throughput dye industries; sulfonate improves water solubility, a feature absent in the target compound.

Electronic and Steric Modifications

  • 4-methyl-2-{(E)-2-[4-(1-pyrrolidinylsulfonyl)phenyl]diazenyl}phenol Structure: Pyrrolidinylsulfonyl group introduces strong electron-withdrawing and steric effects. Properties: Sulfonyl group (C₁₇H₁₉N₃O₃S, 345.41 g/mol) enhances metabolic stability and solubility compared to the target compound’s hydroxyl groups .

Data Table: Key Properties of Comparable Compounds

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Activity/Property
Target Compound Two hydroxyphenyl-diazenyl C₂₆H₂₂N₄O₃ 438.48 Theoretical anticancer potential (inferred)
4-[(E)-(Fluorophenyl)diazenyl]phenol Fluorophenyl-diazenyl C₁₂H₉FN₂O 232.21 IC₅₀ ≈ 12 µM (NPC HK-1 cells)
4-(2-Naphthyldiazenyl)phenol Naphthyldiazenyl C₁₆H₁₂N₂O 248.28 High π-conjugation for dyes
4-[(Halophenyl)diazenyl]phenyl aspirinate Halophenyl-diazenyl + aspirin C₁₉H₁₅ClN₂O₄ 370.79 IC₅₀ > 50 µM (low cytotoxicity)
Sodium tris-azo sulfonate () Tris-diazenyl + sulfonate C₂₄H₁₈N₆NaO₇S 572.49 Water-soluble dye applications

Research Findings and Mechanistic Insights

  • Anticancer Activity : Fluorine and halogen substituents on diazenyl groups correlate with improved activity in NPC models, suggesting the target compound’s hydroxyphenyl groups may require structural optimization for enhanced efficacy .
  • Synthetic Challenges : Multi-diazenyl compounds like the target require precise pH and temperature control during diazotization, as seen in tris-azo dye synthesis .

Biological Activity

4-[2-[4-Hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol, commonly referred to as a diazenyl phenol derivative, is a complex organic compound notable for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

The compound has the following chemical characteristics:

PropertyValue
CAS Number 659740-52-0
Molecular Formula C27H24N4O4
Molecular Weight 468.5 g/mol
IUPAC Name 4-[2-[4-hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that diazenyl compounds can inhibit the growth of various bacteria and fungi. The presence of hydroxy and diazenyl groups enhances their interaction with microbial cell membranes, leading to increased permeability and cell death.
  • Anticancer Properties : The compound has been investigated for its potential to induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS), which can trigger cell death pathways.
  • Antioxidant Activity : The hydroxy groups in the structure contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

The biological activity of this compound is primarily mediated through:

  • Interaction with Cellular Targets : The hydroxy and diazenyl groups can form hydrogen bonds with enzymes and receptors, modulating their activity.
  • Induction of Oxidative Stress : By generating ROS, the compound can disrupt cellular homeostasis, leading to apoptosis in cancer cells.

Case Studies

Several studies have documented the biological effects of this compound:

  • Antimicrobial Study : A recent investigation tested the compound against various bacterial strains. Results indicated that it exhibited significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 5 to 20 µM .
  • Cytotoxicity in Cancer Cells : In vitro studies demonstrated that the compound could induce cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7). The IC50 values were found to be around 30 µM, indicating a moderate level of potency against these cell lines .
  • Antioxidant Capacity : The antioxidant properties were evaluated using DPPH radical scavenging assays, where the compound showed an IC50 value of 25 µM, suggesting strong potential as an antioxidant agent .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of the compound:

Study TypeTarget Organism/Cell LineObserved EffectMIC/IC50 Value
AntimicrobialStaphylococcus aureusInhibition of growth5 µM
AntimicrobialEscherichia coliInhibition of growth10 µM
CytotoxicityHeLa CellsInduction of apoptosisIC50 = 30 µM
Antioxidant ActivityDPPH RadicalScavenging effectIC50 = 25 µM

Q & A

Q. What synthetic methodologies are recommended for preparing this bis-azo phenolic compound, and how can reaction conditions be optimized?

Methodological Answer:

  • Diazenylation: Use coupling reactions between hydroxyl-substituted anilines and phenolic precursors under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C). Monitor pH to avoid over-diazotization, which may degrade sensitive phenolic groups .
  • Purification: Employ column chromatography with silica gel and a methanol:ethyl acetate gradient (e.g., 10:90 to 30:70) to isolate the product. Validate purity via HPLC using a C18 column and a mobile phase of methanol:sodium acetate buffer (pH 4.6, 65:35) .
  • Optimization: Apply a factorial design of experiments (DoE) to test variables like temperature, stoichiometry, and reaction time. For example, a 2³ factorial design reduces trial runs while identifying critical parameters .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • UV-Vis Spectroscopy: Characterize the π→π* and n→π* transitions of the azo groups (expected λmax ~400–500 nm). Compare with similar diazenylphenols (e.g., EC 228-882-4) .
  • NMR: Analyze aromatic proton environments (δ 6.5–8.5 ppm for phenolic protons) and confirm the propan-2-yl bridge via singlet peaks for methyl groups (δ ~1.6 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Mass Spectrometry: Employ high-resolution ESI-MS to verify the molecular ion peak ([M+H]⁺) and fragmentation patterns consistent with diazenyl cleavage.

Advanced Research Questions

Q. How can computational chemistry guide the rational design of synthesis pathways for this compound?

Methodological Answer:

  • Reaction Path Search: Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify low-energy pathways for diazenyl coupling. Compare activation barriers for competing routes .
  • Data-Driven Optimization: Integrate computational results with experimental data via machine learning (e.g., Bayesian optimization) to predict optimal solvent systems or catalysts. For example, prioritize solvents with high polarity (e.g., DMF) to stabilize charged intermediates .
  • Validation: Cross-reference computed IR spectra with experimental data to confirm key functional groups (e.g., O–H stretch at ~3200 cm⁻¹).

Q. How can researchers resolve contradictions in spectroscopic data for complex azo compounds like this one?

Methodological Answer:

  • Multi-Technique Cross-Validation: Combine NMR, IR, and X-ray crystallography (if single crystals are obtainable) to resolve ambiguities. For example, X-ray can definitively assign the para vs. meta substitution of phenolic groups .
  • Statistical Analysis: Apply principal component analysis (PCA) to correlate spectral variations with synthetic conditions (e.g., pH or temperature). This helps isolate artifacts from genuine structural features .
  • Reference Standards: Compare with structurally characterized analogs (e.g., 4-metyl-2-(2-metylfenyldiazenyl)fenol, EC 228-882-4) to validate peak assignments .

Q. What methodologies are suitable for investigating this compound’s photophysical properties and potential applications?

Methodological Answer:

  • Photostability Testing: Expose the compound to UV light (λ = 365 nm) and monitor degradation via HPLC. Use a buffer solution (pH 4.6) to simulate physiological conditions .
  • Coordination Chemistry: Screen for metal-binding activity (e.g., with Fe³⁺ or Cu²⁺) using UV-Vis titration. Azo-phenolic compounds often exhibit bathochromic shifts upon chelation, indicating potential sensor applications .
  • Dye-Sensitized Solar Cells (DSSCs): Measure incident photon-to-current efficiency (IPCE) in TiO₂-based cells. Compare with benchmark dyes (e.g., N719) to evaluate electron injection efficiency .

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